Abietic acid
Overview
Description
It is a yellow resinous powder that is insoluble in water but soluble in organic solvents like alcohol, acetone, and ether . Abietic acid is a diterpene, a class of chemical compounds composed of four isoprene units, and is the most abundant of several closely related organic acids that constitute rosin .
Mechanism of Action
Target of Action
Abietic acid (AA) is a natural abietane diterpenoid compound found in coniferous trees . It has been reported to exhibit various biological activities, including anti-inflammatory, anti-convulsant, anti-obesity, and anti-allergic . AA has been found to inhibit CD1 and CDK4, which are crucial for cell cycle progression . It also exhibits high scavenging activity against DPPH, ABTS, and NO radicals .
Mode of Action
AA interacts with its targets, leading to various changes in cellular processes. For instance, it induces apoptosis and inhibits the proliferation of cancer cells by causing G0/G1 phase cell cycle arrest . It also reacts exothermically with both organic and inorganic bases . On reaction with active metals, it produces gaseous hydrogen and a metallic salt .
Biochemical Pathways
AA affects several biochemical pathways. It has been reported to work against cancer through different molecular pathways, including STAT3, NF-kB, PI3K/AKT/mTOR, cell cycle arrest, mitochondrial dependent pathway, extrinsic apoptosis pathway, autophagy, mitophagy, and ferroptosis . It also ameliorates the inflammatory response, including NO production, iNOS-induced COX-2 mediated pathway activation, and cytokine transcription .
Pharmacokinetics
It is known that aa is insoluble in water but very soluble in acetone, petroleum ether, et2o, and ethanol . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.
Result of Action
The action of AA results in various molecular and cellular effects. It has been reported to induce apoptosis and inhibit the proliferation of cancer cells . It also exhibits anti-inflammatory effects by ameliorating the inflammatory response . Furthermore, AA has been found to be more effective against Staphylococcus than Pseudomonas .
Action Environment
The action of AA can be influenced by environmental factors. For instance, AA is easily oxidized in air, and its derivatives formed by oxidation, including epoxides and hydroperoxides, are responsible for the allergenic effect of rosin . The equilibrium state of AA with levopimaric acid, neothis compound, and palustric acid shifts to the side of this compound at temperatures above 100°C .
Biochemical Analysis
Biochemical Properties
Abietic acid: has been reported to have various pharmacological activities including anti-inflammatory, anti-convulsant, anti-obesity, and anti-allergic . It has also been found to have anticancer activities through different molecular mechanisms including NF-kB, PI3K/AKT, cell cycle arrest at G0/G1 phase, mitochondrial dependent pathway, extrinsic apoptosis pathway, AMPK pathway and ferroptosis pathways .
Cellular Effects
This compound: has been shown to have significant effects on various types of cells. In cancer cells, it has been reported to cause a gradual decrease in PI3K protein levels and significantly inhibit Akt activation in a dose-dependent manner . This suggests that this compound influences cell function by impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has strong binding efficiency with the AchE and HDAC3 receptors, as indicated by Ligplot analysis and root mean square deviation analysis . These interactions lead to enzyme inhibition or activation, which in turn affects cellular processes.
Temporal Effects in Laboratory Settings
The effects of This compound Given its stability and the long-term effects observed in in vitro or in vivo studies, it is likely that this compound has significant temporal effects on cellular function .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models
Metabolic Pathways
This compound: is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of This compound Given its lipophilic nature, it is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of This compound Given its lipophilic nature and its interactions with various biomolecules, it is likely that it is directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Abietic acid can be synthesized from wood rosin through a series of chemical reactions. One common method involves the isomerization of rosin acids. The process typically includes dissolving wood rosin in ethanol and hydrochloric acid, followed by refluxing and steam distillation to remove the ethanol and acid . The residue is then dissolved in ether, extracted with water, and dried over anhydrous sodium sulfate. The final product is obtained by recrystallization from acetone .
Industrial Production Methods
Industrial production of this compound involves the extraction from tree rosin via isomerization. The rosin is treated with controlled amounts of glycerol or other polyhydric alcohols to convert resin acids into ester gum . This ester gum is then used in various applications such as paints, varnishes, and lacquers due to its drying properties .
Chemical Reactions Analysis
Types of Reactions
Abietic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and hydroxyl-containing oxidized products.
Reduction: It can be reduced to form various derivatives, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: This compound reacts exothermically with both organic and inorganic bases, producing metallic salts and gaseous hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and other oxygen-rich compounds.
Substitution: Reactions with bases such as sodium hydroxide or potassium hydroxide are typical.
Major Products
Oxidation: Hydroxyl-containing oxidized this compound.
Substitution: Metallic salts of this compound.
Scientific Research Applications
Abietic acid has a wide range of applications in scientific research:
Chemistry: It is used in organic syntheses and as a precursor for natural product synthesis.
Medicine: It has been formulated into biocompatible emulgels for wound healing and as an adjuvant to enhance the efficacy of antifungal drugs
Industry: this compound is used in the production of ester gums for paints, varnishes, and lacquers. .
Comparison with Similar Compounds
Abietic acid belongs to the abietane diterpene group, which includes several similar compounds:
Dehydrothis compound: Similar in structure but with different oxidation states, used in similar applications.
Triptoquinones: Bioactive diterpenoids with health-promoting properties, often found in medicinal herbs.
Uniqueness
This compound is unique due to its high abundance in rosin and its versatile applications across various fields. Its drying properties and ability to form ester gums make it particularly valuable in industrial applications .
Properties
IUPAC Name |
(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWGJHLUYNHPMX-ONCXSQPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Record name | ABIETIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
10248-55-2 (unspecified copper salt), 13463-98-4 (calcium salt), 14351-66-7 (hydrochloride salt), 23250-44-4 (potassium salt), 66104-40-3 (strontium salt), 66104-41-4 (barium salt), 67816-10-8 (Pd(+2) salt), 6798-76-1 (zinc salt) | |
Record name | Abietic acid | |
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DSSTOX Substance ID |
DTXSID7022047 | |
Record name | Abietic acid | |
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Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish resinous powder. (NTP, 1992), Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline] | |
Record name | ABIETIC ACID | |
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Record name | Abietic acid | |
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Boiling Point |
482 °F at 9 mmHg (NTP, 1992) | |
Record name | ABIETIC ACID | |
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CAS No. |
514-10-3, 8050-09-7, 15522-12-0 | |
Record name | ABIETIC ACID | |
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Record name | Abietic acid | |
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Record name | Abietic acid | |
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Record name | Abietic acid dimer | |
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Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bR,10aR)- | |
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Record name | Abietic acid | |
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Record name | ABIETIC ACID | |
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Melting Point |
343 to 345 °F (NTP, 1992) | |
Record name | ABIETIC ACID | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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